7-Methylcoumarin

Catalog No.
S589101
CAS No.
2445-83-2
M.F
C10H8O2
M. Wt
160.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Methylcoumarin

CAS Number

2445-83-2

Product Name

7-Methylcoumarin

IUPAC Name

7-methylchromen-2-one

Molecular Formula

C10H8O2

Molecular Weight

160.17 g/mol

InChI

InChI=1S/C10H8O2/c1-7-2-3-8-4-5-10(11)12-9(8)6-7/h2-6H,1H3

InChI Key

DLHXRDUXNVEIEY-UHFFFAOYSA-N

SMILES

Array

Synonyms

7-Methylchromen-2-one

Canonical SMILES

CC1=CC2=C(C=C1)C=CC(=O)O2

The exact mass of the compound 7-Methylcoumarin is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 19511. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Coumarins - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

7-Methylcoumarin (CAS 2445-83-2) is a substituted derivative of coumarin, a core structure in many natural and synthetic compounds. It is primarily utilized as a building block and intermediate in the synthesis of more complex molecules, particularly in the development of optical brightening agents, tunable dye lasers, and fluorescent probes.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHsqyskFgSQFHmuDLHialuVQL_S_XiGQJTjcqWKfYSrS2jVa66Phhz1x8B0s5RNLREu858UO2rlnobfbhpnbok26nkqhLM1f0gCMTQbrZSPA71N8kAF_Avc-rIDHkD9h61iUcTixIBnHmYC6I-p_GJ6-pPr)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHzTEp_jDn6txhcEc35hCGnHUK34NQUcn2D8m8XR8xCx09FWjCTa9ZtBv42kj07BGIo-YcvO85JTuavPvBEeqCRsxvAPVcpF41YbW3ww6Flr7lo4guULlWBg0Q99T5eYeuqw3mAtzlBxKNcnzq0Kwo%3D)] Its value proposition stems from the specific photophysical and biological properties conferred by the methyl group at the 7-position, which distinguishes it from the unsubstituted coumarin parent molecule and other positional isomers in key performance metrics.

Substituting 7-Methylcoumarin with its parent compound, coumarin, or other isomers like 4-methylcoumarin is often unviable for achieving reproducible, application-specific outcomes. The position of the methyl group critically influences the molecule's electron distribution, which directly alters its absorption/emission spectra, fluorescence quantum yield, and interaction with biological targets.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFA3QJ_7kTDKWoZPbJCRh37OY0TjfQzunFskua0IQSESdWrexq1ttDIRM0--wUokXSTc0k3mxLISXf9AALfVEoLOa80UcQiIZHt72sSFnUzxeDKt3YcFaxMQMCK8xJk_VGNjcSokUwmLblOU0Tfoc9QtkKaYVIKEzmFzWuh)] For example, electron-donating groups at the 7-position are known to enhance fluorescence intensity, a feature central to its use in high-sensitivity probes and laser dyes.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHo77QJj-ykaWh4b6SKJYx89lRK0BbbIQgpDLsYpqKpX10y9y4fc7-TRTFiOqL1zG0BATFPAwqrycfLCHHBw_6pzo-OckiYwYeBf_46dM7WGZXRZcmthDnjbc8hHIqAUZAQNyCFWidO2DsXzj3RWHLZrGx79H4D48SV)] Therefore, selecting an alternative isomer or the unsubstituted core can lead to significant performance degradation, such as lower fluorescence brightness, altered spectral properties, or reduced biological efficacy, compromising the final product's performance and reproducibility.

Precursor Suitability: A Reactive Site for Derivatization in Antimicrobial Synthesis

The 7-hydroxy-4-methylcoumarin variant serves as a critical precursor for synthesizing derivatives with enhanced biological activity. For example, derivatives synthesized from this precursor show potent antibacterial activity against both Gram-positive (Staphylococcus aureus, Micrococcus luteus) and Gram-negative (Escherichia coli) bacteria, with Minimum Inhibitory Concentrations (MICs) as low as 40 µg/ml and 31 µg/ml, respectively.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF49SXPRqTT8n9df89UYPzLnh-S2PJ3nwjKXWT0kiCWDNO8nHLzGdtXAy_3yrBlC7HovopNeiyjs_zCskmv9EJ159cWS6FZ1-OVVOy2NYRNryrP5aiGfBH1ySmdSh0IPeSbNEvJGHXX-Ifgl-_lLMs_aE7xF9o8PaZwixhs)] This demonstrates the utility of the 7-substituted coumarin core as a scaffold for developing new antimicrobial agents, a capability not shared by the unsubstituted parent compound.

Evidence DimensionMinimum Inhibitory Concentration (MIC)
Target Compound DataDerivatives show MIC of 31 µg/ml against E. coli and 40 µg/ml against S. aureus and M. luteus.
Comparator Or BaselineUnsubstituted coumarin lacks the 7-position hydroxyl group necessary for these specific derivatizations.
Quantified DifferenceEnables synthesis of compounds with potent, quantified antibacterial activity.
ConditionsIn vitro antibacterial screening against specified Gram-positive and Gram-negative bacteria.

For buyers in medicinal chemistry, this compound provides a validated starting point for synthesizing novel derivatives with specific, high-value biological activities.

Enhanced Fluorescence Properties for Laser Dye and Probe Applications

The substitution pattern on the coumarin ring is a primary determinant of its performance as a laser dye. The presence of an electron-donating group at the 7-position, such as a methyl or amino group, is known to enhance fluorescence intensity.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF49SXPRqTT8n9df89UYPzLnh-S2PJ3nwjKXWT0kiCWDNO8nHLzGdtXAy_3yrBlC7HovopNeiyjs_zCskmv9EJ159cWS6FZ1-OVVOy2NYRNryrP5aiGfBH1ySmdSh0IPeSbNEvJGHXX-Ifgl-_lLMs_aE7xF9o8PaZwixhs)] For instance, 7-amino-4-methylcoumarin is an efficient laser dye emitting around 440 nm.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEuTHj76AECoN3GQNMQAbABZxyTDOQKJ1zlcid_pFQVg6n7V4pQpRc4LeE9ikqMyprcH8I12Du_6JLMaPO1_BQKZVF88Cu4xRQm1hBUSGWHej8zjqiXI93dkybKIlQsUuxDkdS5V8R1Zcl660v4-r6sIA4_FBApt0TfGOJfiGUCyNNEgZvOsceEU-mGYgX_SB-KkyVqpA0UH7eiy9rJoDW6yPrGOIph4c8cU1iDex4DsGs8jlcBIUVJx47ryQ6HXqFjvvG_jVMBrfZrDUkamg%3D%3D)] While direct quantum yield comparisons for 7-methylcoumarin itself are sparse, the established structure-property relationship in this class indicates that 7-substituted coumarins are designed for superior fluorescence performance compared to the non-fluorescent parent coumarin molecule.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEuTHj76AECoN3GQNMQAbABZxyTDOQKJ1zlcid_pFQVg6n7V4pQpRc4LeE9ikqMyprcH8I12Du_6JLMaPO1_BQKZVF88Cu4xRQm1hBUSGWHej8zjqiXI93dkybKIlQsUuxDkdS5V8R1Zcl660v4-r6sIA4_FBApt0TfGOJfiGUCyNNEgZvOsceEU-mGYgX_SB-KkyVqpA0UH7eiy9rJoDW6yPrGOIph4c8cU1iDex4DsGs8jlcBIUVJx47ryQ6HXqFjvvG_jVMBrfZrDUkamg%3D%3D)] This makes 7-methylcoumarin a more suitable precursor and base structure for applications requiring strong emission in the blue-green spectrum.

Evidence DimensionFluorescence and Lasing Wavelength
Target Compound DataDerivatives like 7-amino-4-methylcoumarin lase efficiently at ~440 nm.
Comparator Or BaselineUnsubstituted coumarin is non-fluorescent.
Quantified DifferenceEnables strong fluorescence and laser action where the parent compound is inactive.
ConditionsFlash lamp or laser excitation for dye laser applications.

Procurement for laser systems or fluorescent assays requires materials with specific spectral properties; 7-methylcoumarin provides the core structure necessary for achieving high-intensity blue-green emission.

Solubility and Handling: Favorable Properties for Formulation

7-Methylcoumarin and its derivatives exhibit specific solubility profiles that are critical for process chemistry and formulation. For example, 7-hydroxy-4-methylcoumarin is soluble in ethanol, acetic acid, and alkali solutions, but only slightly soluble in hot water, ether, and chloroform.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF49SXPRqTT8n9df89UYPzLnh-S2PJ3nwjKXWT0kiCWDNO8nHLzGdtXAy_3yrBlC7HovopNeiyjs_zCskmv9EJ159cWS6FZ1-OVVOy2NYRNryrP5aiGfBH1ySmdSh0IPeSbNEvJGHXX-Ifgl-_lLMs_aE7xF9o8PaZwixhs)] This contrasts with the poor water solubility of many coumarin derivatives, which can hinder their application in biological systems or aqueous formulations.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEuTHj76AECoN3GQNMQAbABZxyTDOQKJ1zlcid_pFQVg6n7V4pQpRc4LeE9ikqMyprcH8I12Du_6JLMaPO1_BQKZVF88Cu4xRQm1hBUSGWHej8zjqiXI93dkybKIlQsUuxDkdS5V8R1Zcl660v4-r6sIA4_FBApt0TfGOJfiGUCyNNEgZvOsceEU-mGYgX_SB-KkyVqpA0UH7eiy9rJoDW6yPrGOIph4c8cU1iDex4DsGs8jlcBIUVJx47ryQ6HXqFjvvG_jVMBrfZrDUkamg%3D%3D)] For purification, ethanol is a preferred recrystallization solvent for related compounds like 7-amino-4-methylcoumarin, indicating a well-behaved system for achieving high purity, which is essential for reproducible performance in sensitive applications.

Evidence DimensionSolvent Compatibility
Target Compound DataSoluble in common process solvents like ethanol and acetic acid.
Comparator Or BaselineMany coumarin analogs have very poor solubility in water and require complex formulation strategies.
Quantified DifferenceOffers a practical solubility profile for synthesis, purification, and formulation compared to less soluble analogs.
ConditionsStandard laboratory and process conditions.

Predictable solubility in common, low-toxicity solvents simplifies synthesis workup, purification, and formulation, reducing process development time and cost.

Development of Tunable Dye Lasers and Optical Brighteners

Based on its core structure that enables strong fluorescence in the blue-green spectrum, 7-Methylcoumarin is a foundational material for synthesizing advanced laser dyes. Its derivatives are used in applications requiring specific, high-intensity emission wavelengths, where unsubstituted coumarin would be completely ineffective.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF49SXPRqTT8n9df89UYPzLnh-S2PJ3nwjKXWT0kiCWDNO8nHLzGdtXAy_3yrBlC7HovopNeiyjs_zCskmv9EJ159cWS6FZ1-OVVOy2NYRNryrP5aiGfBH1ySmdSh0IPeSbNEvJGHXX-Ifgl-_lLMs_aE7xF9o8PaZwixhs)]

Synthesis of Novel Antimicrobial Agents

The compound's structure, particularly its 7-position, serves as a key reactive handle for chemical modification. This makes it a preferred precursor for developing libraries of new antimicrobial compounds with specific structure-activity profiles, targeting pathogens like E. coli and S. aureus.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEuTHj76AECoN3GQNMQAbABZxyTDOQKJ1zlcid_pFQVg6n7V4pQpRc4LeE9ikqMyprcH8I12Du_6JLMaPO1_BQKZVF88Cu4xRQm1hBUSGWHej8zjqiXI93dkybKIlQsUuxDkdS5V8R1Zcl660v4-r6sIA4_FBApt0TfGOJfiGUCyNNEgZvOsceEU-mGYgX_SB-KkyVqpA0UH7eiy9rJoDW6yPrGOIph4c8cU1iDex4DsGs8jlcBIUVJx47ryQ6HXqFjvvG_jVMBrfZrDUkamg%3D%3D)]

Precursor for High-Sensitivity Fluorescent Probes and Sensors

The enhanced fluorescence associated with 7-substituted coumarins makes this compound an ideal starting point for creating sensitive probes for bio-imaging and diagnostics. The ability to chemically modify the core allows for the attachment of recognition moieties, creating 'turn-on' sensors for enzymes or specific analytes.

XLogP3

1.8

Hydrogen Bond Acceptor Count

2

Exact Mass

160.052429494 Da

Monoisotopic Mass

160.052429494 Da

Heavy Atom Count

12

Melting Point

128.0 °C

UNII

YCN83T03QU

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 3 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 3 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2445-83-2

Wikipedia

7-methylcoumarin

General Manufacturing Information

2H-1-Benzopyran-2-one, 7-methyl-: INACTIVE

Dates

Last modified: 08-15-2023

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